molecular formula C17H19N3O2S B2695127 N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide CAS No. 2034523-87-8

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2695127
CAS No.: 2034523-87-8
M. Wt: 329.42
InChI Key: GDGPCTGRCNJNIE-UHFFFAOYSA-N
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Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Lactam Antibiotics

One of the significant applications of related compounds involves the synthesis of β-lactam antibiotics. A study by Cainelli et al. (1998) demonstrated a practical synthesis approach for key intermediates crucial in the production of β-lactam antibiotics. The process includes the transformation of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine in the presence of a Lewis acid, directly furnishing derivatives with good diastereo-selectivity, essential for the synthesis of these antibiotics (Cainelli, Galletti, & Giacomini, 1998).

Anticancer Effects

Compounds structurally similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide have shown remarkable anticancer effects. Wang et al. (2015) explored modifications of a compound to enhance its anticancer activity while reducing toxicity. This study emphasized the potential of these compounds as potent PI3K inhibitors, suggesting their viability as effective anticancer agents with low toxicity (Wang et al., 2015).

Imaging Translocator Protein with PET

Dollé et al. (2008) focused on synthesizing selective ligands for the translocator protein (18 kDa), a process crucial for developing diagnostic and therapeutic tools in neurology and oncology. The study underscores the relevance of these compounds in the synthesis of radioligands for positron emission tomography (PET), enhancing the imaging of the translocator protein (Dollé et al., 2008).

Enzyme Inhibitory Activities

Virk et al. (2018) reported on the synthesis and evaluation of compounds for their potential as enzyme inhibitors, focusing on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings highlight the compound's utility in developing treatments targeting various enzyme-related disorders (Virk et al., 2018).

Antimicrobial Activity

Research has also indicated the antimicrobial properties of related compounds. Fahim and Ismael (2019) studied the synthesis of novel sulphonamide derivatives, displaying good antimicrobial activity. This suggests the compound's potential role in developing new antimicrobial agents (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-22-15-10-20(11-15)14-4-2-13(3-5-14)19-17(21)12-23-16-6-8-18-9-7-16/h2-9,15H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGPCTGRCNJNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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